methyl 2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 951497-24-8
Cat. No.: VC11915352
Molecular Formula: C19H14F2N2O4S
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951497-24-8 |
|---|---|
| Molecular Formula | C19H14F2N2O4S |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | methyl 2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C19H14F2N2O4S/c1-27-19(26)16-17(25)11-4-2-3-5-13(11)23-18(16)28-9-15(24)22-14-7-6-10(20)8-12(14)21/h2-8H,9H2,1H3,(H,22,24)(H,23,25) |
| Standard InChI Key | UDMJPJNRKGDQNL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
| Canonical SMILES | COC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₉H₁₄F₂N₂O₄S, with a molecular weight of 404.4 g/mol . Key structural components include:
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A 4-oxo-1,4-dihydroquinoline core, which confers rigidity and planar geometry.
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A methyl carboxylate group at position 3, enhancing solubility and enabling esterase-mediated activation.
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A sulfanyl bridge at position 2, linked to a carbamoyl methyl group substituted with a 2,4-difluorophenyl ring. Fluorine atoms at positions 2 and 4 improve metabolic stability and membrane permeability .
Table 1: Key Physicochemical Properties
Synthesis Pathways
General Strategy
The synthesis of this compound likely involves multi-step reactions, as inferred from analogous quinoline derivatives :
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Quinoline Core Formation: Cyclization of aniline derivatives with β-ketoesters to construct the 4-oxo-1,4-dihydroquinoline scaffold.
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Sulfanyl Group Introduction: Thiolation at position 2 using sulfur-containing reagents (e.g., thiourea or mercaptoacetic acid).
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Carbamoylation: Reaction of the sulfanyl intermediate with 2,4-difluorophenyl isocyanate or chloroacetyl chloride followed by amination.
Table 2: Example Synthesis Steps for Analogous Compounds
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclization | Ethyl acetoacetate, H₂SO₄, Δ | 75% | |
| 2 | S-Methylation | CH₃I, K₂CO₃, DMF | 82% | |
| 3 | Carbamoyl Coupling | 2,4-Difluoroaniline, EDC, DCM | 65% |
Biological Activities and Mechanisms
Key Findings from Analogous Compounds:
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NF-κB Inhibition: A related 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative (13a) suppressed LPS-induced IL-6 and TNF-α production by blocking NF-κB nuclear translocation .
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Cytotoxicity: Quinoline-3-carboxylates exhibit IC₅₀ values in the low micromolar range against cancer cell lines (e.g., HepG2, MCF-7) .
Antimicrobial Activity
The sulfanyl-carbamoyl group may disrupt bacterial cell wall synthesis or efflux pumps. A patent (US4822801A) highlights similar 4-oxo-quinoline-3-carboxylic acid derivatives as broad-spectrum antibacterials .
Applications and Future Directions
Therapeutic Applications
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Inflammatory Diseases: Potential use in sepsis or acute lung injury (ALI) due to NF-κB inhibition .
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Oncology: As a kinase inhibitor or topoisomerase poison in combination therapies .
Research Tools
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